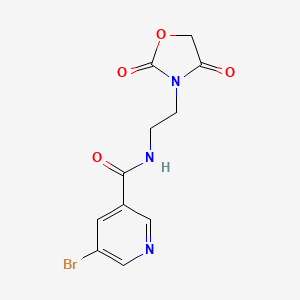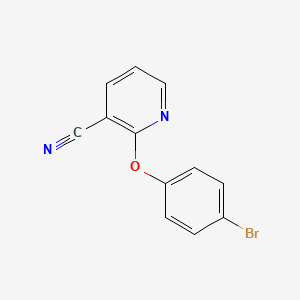
2-(4-Bromophenoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H7BrN2O . It contains a total of 24 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 nitrile (aromatic), 1 ether (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, the compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13C NMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H7BrN2O), average mass (275.101 Da), and monoisotopic mass (273.974182 Da) . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Herbicide Resistance and Detoxification One application of bromophenoxy nicotinonitrile derivatives is in the development of herbicide resistance in transgenic plants. A study by Stalker, McBride, and Malyj (1988) highlighted the introduction of a bacterial detoxification gene into plants, enabling them to resist the herbicidal effects of bromoxynil, a compound related to 2-(4-Bromophenoxy)nicotinonitrile. This approach offers a promising strategy for enhancing crop resilience to herbicides (Stalker et al., 1988).
Antimicrobial Activities Behalo (2008) synthesized a series of novel pyrido[2,3-d]pyrimidine derivatives starting from 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile, assessing their antibacterial and antifungal activities. This research underscores the potential of nicotinonitrile derivatives in developing new antimicrobial agents (Behalo, 2008).
Environmental Degradation and Analysis Research on the environmental degradation and analysis of bromophenoxy nicotinonitrile derivatives provides insight into their behavior and fate in natural settings. For instance, Cao et al. (2005) developed an enzyme-linked immunosorbent assay (ELISA) for the detection of bromoxynil in water, demonstrating the relevance of these compounds in environmental monitoring and pollution assessment (Cao et al., 2005).
Corrosion Inhibition Ansari, Quraishi, and Singh (2015) explored the adsorption and inhibitory effects of pyridine derivatives, including nicotinonitrile-containing compounds, on steel corrosion in acidic solutions. Their findings suggest applications in industrial settings, where corrosion resistance is critical (Ansari et al., 2015).
Molecular Modeling and Biological Properties Soliman et al. (2017) provided a synthetic pathway for nicotinonitriles with potential bronchodilation properties, supported by molecular modeling studies. This research indicates the potential therapeutic applications of nicotinonitrile derivatives in respiratory conditions (Soliman et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 2-(4-Bromophenoxy)nicotinonitrile could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities of structurally similar compounds , it may be worthwhile to investigate the potential of this compound in various therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQHTDPJWAMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
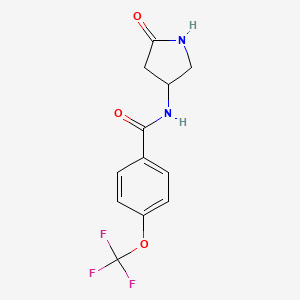
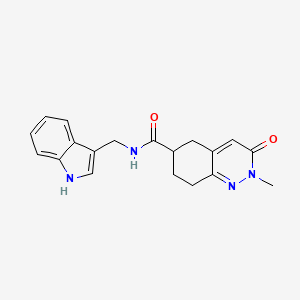

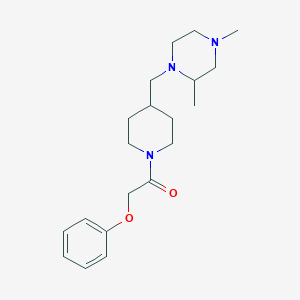
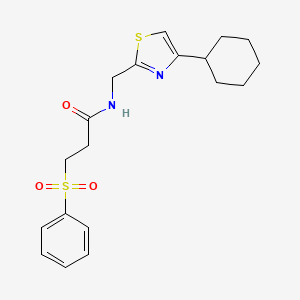

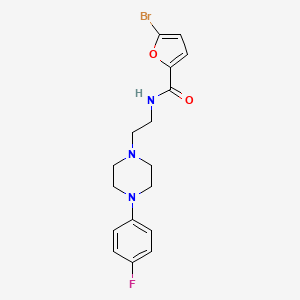
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridazine-3-carboxylic acid](/img/structure/B2738270.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2738271.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2738274.png)
![Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2738275.png)
![3-Propan-2-yl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2738276.png)

